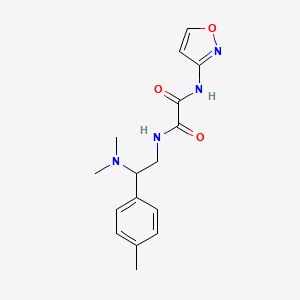

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Structure and Key Features: The compound N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide features an oxalamide (N,N'-oxalyl diamide) backbone with two distinct substituents:

- N1-Substituent: A 2-(dimethylamino)-2-(p-tolyl)ethyl group, combining a tertiary amine (dimethylamino) and an aromatic p-tolyl (4-methylphenyl) moiety.

- N2-Substituent: An isoxazol-3-yl group, a five-membered heterocyclic ring containing oxygen and nitrogen.

- Taste modulation: Oxalamides are known umami taste receptor (TAS1R1/TAS1R3) agonists .

- Metal coordination: The oxalamide core and dimethylamino group may act as bidentate ligands for metal-catalyzed reactions .

- Pharmaceutical intermediates: Similar compounds are used in kinase inhibitors or prodrugs .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-4-6-12(7-5-11)13(20(2)3)10-17-15(21)16(22)18-14-8-9-23-19-14/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUNCMXBVCXPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide, with a molecular formula of C16H20N4O3. Its structure features a dimethylamino group, a p-tolyl group, and an isoxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O3 |

| Molecular Weight | 304.36 g/mol |

| IUPAC Name | N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

| CAS Number | Not available |

The biological activity of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors to alter cellular signaling processes, particularly those related to cancer cell proliferation and survival.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Inhibition Rates : The compound showed IC50 values in the low micromolar range for these cell lines, indicating potent activity.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide possesses antimicrobial properties. It has been tested against several bacterial strains:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values were reported in the range of 10–50 µg/mL.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide on human cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant reduction in cell viability was observed after 48 hours of treatment.

- Mechanism Insights : Flow cytometry analysis suggested that the compound induces apoptosis in cancer cells.

Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against various pathogens. The findings revealed:

- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.

- Synergistic Effects : When combined with conventional antibiotics, enhanced antimicrobial activity was noted.

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

The table below compares key oxalamide derivatives:

Key Observations

Substituent-Driven Activity: Umami Agonists: S336 and the target compound share an oxalamide core but differ in substituents. S336’s pyridyl and dimethoxybenzyl groups enhance TAS1R1/TAS1R3 binding, while the target’s isoxazole and p-tolyl groups may alter receptor affinity or solubility . Metal Coordination: The dimethylamino group in the target compound could facilitate metal chelation, similar to N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide dinuclear zinc complexes .

Physicochemical Properties: Hydrophilicity: The dimethylamino group in the target compound likely improves aqueous solubility compared to lipophilic dichlorophenyl (e.g., ) or morpholino (e.g., ) derivatives. Molecular Weight: The target compound (~383.5 g/mol) falls within the range typical for bioactive molecules (300–500 g/mol), suggesting favorable pharmacokinetics.

Safety and Toxicity :

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide underwent rigorous safety evaluations, implying that substituents like methoxybenzyl may introduce metabolic concerns absent in the target compound .

Q & A

Q. What are the key synthetic steps for preparing N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(isoxazol-3-yl)oxalamide?

The synthesis typically involves multi-step reactions:

Amide Coupling : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the oxalamide bond between the dimethylamino-p-tolyl ethylamine and isoxazole-3-carboxylic acid derivatives .

Controlled Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) with dry solvents (e.g., THF, DCM) to prevent hydrolysis. Temperature control (0–25°C) and pH optimization (neutral to mildly basic) are critical for high yields .

Purification : Chromatography (HPLC or column) and recrystallization are used to isolate the pure compound.

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve the dimethylamino, p-tolyl, and isoxazole moieties .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical vs. observed m/z) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Melting Point : Differential scanning calorimetry (DSC) for thermal stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions may arise from dynamic conformational changes or solvent effects:

- Variable Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" rotamers and clarify splitting patterns .

- COSY/NOESY : Identify through-space interactions between the dimethylamino group and aromatic protons .

- X-ray Crystallography : Resolve absolute configuration and confirm steric effects from the p-tolyl and isoxazole groups .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Solvent Optimization : Replace DCM with ethanol or acetonitrile for greener processes and easier solvent recovery .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h) while maintaining yields >80% .

- Catalyst Screening : Test alternatives to DCC (e.g., HATU, EDCI) to improve coupling efficiency .

Q. How does the compound’s structure influence its potential biological targets?

Hypotheses based on structural analogs:

- Isoxazole Moiety : May interact with ATP-binding pockets in kinases or inflammatory enzymes (e.g., COX-2) .

- Dimethylamino Group : Enhances solubility and enables pH-dependent protonation, potentially targeting lysosomal enzymes .

- p-Tolyl Group : Hydrophobic interactions with protein pockets (e.g., estrogen receptors or tubulin) .

Q. Suggested Assays :

Q. How can researchers address discrepancies in bioactivity data across related oxalamides?

- Meta-Analysis : Compare IC₅₀ values from analogous compounds (e.g., thiazole vs. isoxazole derivatives) to identify structure-activity trends .

- Proteomics Profiling : Use affinity chromatography or thermal shift assays to map off-target interactions .

- Pharmacophore Modeling : Isolate critical functional groups (e.g., hydrogen-bond acceptors in isoxazole) for target engagement .

Methodological Considerations

Q. What are best practices for storing and handling this compound?

- Storage : –20°C in amber vials under argon to prevent oxidation of the dimethylamino group .

- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH <5 to prevent hydrolysis .

Q. How to validate the compound’s stability under experimental conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 37°C for 24h, monitor via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.